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Introduction

Cy3.5, a member of the cyanine dye family, is a fluorescent probe with utility in various
fluorescence-based applications, including super-resolution microscopy. Its photophysical
properties make it suitable for techniques such as Stochastic Optical Reconstruction
Microscopy (STORM), particularly in its direct STORM (dSTORM) variant, and potentially in
Stimulated Emission Depletion (STED) microscopy. This document provides a detailed
overview of Cy3.5's characteristics and protocols for its application in these advanced imaging
techniques.

Photophysical Properties of Cy3.5

The performance of a fluorophore in super-resolution microscopy is critically dependent on its
photophysical characteristics. Cy3.5 exhibits properties that are advantageous for single-
molecule localization microscopy. A summary of its key quantitative data is presented below.
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Property Value Reference
Excitation Maximum (Aex) ~581 - 591 nm [1112]
Emission Maximum (Aem) ~594 - 604 nm [1][2]
Stokes Shift ~13-15nm [3]

Molar Extinction Coefficient (g) ~116,000 cm~—tM—1 [1112]
Quantum Yield (®) ~0.15-0.35 [1][2][3]
Molecular Weight ~1102 g/mol [3]

Cy3.5 in dSTORM (Direct STORM)

In dSTORM, single fluorophores are induced to photoswitch between a fluorescent "on" state
and a dark "off" state. The stochastic activation of a sparse subset of fluorophores in each
frame allows for their precise localization, and the accumulation of many such localizations
reconstructs a super-resolution image. Cy3.5 can be used as a photoswitchable fluorophore in
dSTORM.

Photoswitching Mechanism

The photoswitching of cyanine dyes like Cy3.5 in the presence of a thiol-containing imaging
buffer is generally understood to involve the reversible formation of a non-fluorescent adduct.[4]
High-intensity laser light drives the fluorophore into a long-lived dark state, from which it can
spontaneously or be induced to return to the fluorescent state, resulting in the "blinking"
necessary for AISTORM.

Experimental Protocol: dSTORM Imaging of
Immunostained Samples with Cy3.5

This protocol outlines the steps for labeling and imaging intracellular targets using Cy3.5 for
dSTORM.

1. Antibody Labeling with Cy3.5 NHS Ester

o Objective: To covalently conjugate Cy3.5 to primary or secondary antibodies.
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o Materials:

o Antibody (e.g., IgG) at 1-2 mg/mL in amine-free buffer (e.g., PBS).

[¢]

Cy3.5 NHS ester.

[¢]

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

[e]

1 M Sodium Bicarbonate (NaHCOs3), pH 8.3-8.5.

o

Gel filtration column (e.g., Sephadex G-25) for purification.

e Procedure:

[¢]

Adjust the pH of the antibody solution to 8.3-8.5 using the sodium bicarbonate buffer.

o Dissolve the Cy3.5 NHS ester in a small amount of DMF or DMSO to create a stock
solution.

o Add the Cy3.5 stock solution to the antibody solution. The molar ratio of dye to antibody
may need to be optimized, but a starting point of 8:1 to 10:1 is common.

o Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C,
protected from light.

o Purify the labeled antibody from unconjugated dye using a gel filtration column
equilibrated with PBS.

o The degree of labeling (DOL) can be determined by measuring the absorbance at 280 nm
(for the protein) and at the absorption maximum of Cy3.5.

2. Immunostaining
o Objective: To label the target structure within fixed cells with the Cy3.5-conjugated antibody.

e Procedure:
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[e]

Culture and fix cells on high-precision glass coverslips (#1.5). A common fixation protocol
is 3-4% paraformaldehyde (PFA) for 10-15 minutes.

o Permeabilize the cells with a detergent such as 0.1-0.2% Triton X-100 in PBS for 10-15
minutes.

o Block non-specific binding sites with a blocking buffer (e.g., 3-5% BSA in PBS) for 1 hour.

o Incubate with the primary antibody (if using an unlabeled primary and a Cy3.5-labeled
secondary) diluted in blocking buffer for 1-2 hours at room temperature or overnight at
4°C.

o Wash the cells three times with PBS.

o Incubate with the Cy3.5-labeled secondary antibody (or primary antibody if directly
labeled) diluted in blocking buffer for 1 hour at room temperature, protected from light.

o Wash the cells extensively with PBS.

o (Optional but recommended) Post-fix the sample with 3-4% PFA for 10 minutes to
immobilize the antibodies.

. dSTORM Imaging
Objective: To acquire single-molecule localization data from the Cy3.5-labeled sample.
Imaging Buffer: A critical component for inducing photoswitching. A common recipe includes:

o An oxygen scavenging system (e.g., GLOX: 14 mg Glucose Oxidase + 50 yL Catalase in
200 pL of buffer).[5]

o Athiol (e.g., 10-100 mM 2-mercaptoethanol (BME) or cysteamine (MEA)).[5][6]
o A buffer to maintain pH (e.g., 50 mM Tris + 10 mM NaCl + 10% glucose, pH 8.0).[6]

o For improved blinking of Cy3 dyes, a modified buffer containing 40% Vectashield, 1% n-
propyl gallate (NPG), and 20 mM DABCO in TRIS-glycerol has been reported to be
effective.[7]
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e Microscope Setup:

o An inverted microscope equipped with a high numerical aperture (NA) objective (e.g., 1.4
NA).

o Lasers for excitation and activation (e.g., a 561 nm laser for exciting Cy3.5). A lower power
UV or violet laser (e.g., 405 nm) can sometimes be used to aid in the reactivation of the
fluorophores.

o A sensitive camera (e.g., EMCCD or sCMOS).

o Appropriate filter sets to separate emission light from excitation light.
e Image Acquisition:

o Mount the coverslip with the stained cells onto the microscope.

o Add the freshly prepared dSTORM imaging buffer.

o Illuminate the sample with high laser power at the excitation wavelength of Cy3.5 (e.g.,
561 nm) to drive most of the fluorophores into the dark state.

o Acquire a time series of images (typically 10,000 to 50,000 frames) at a high frame rate,
capturing the stochastic blinking of individual Cy3.5 molecules.

o The laser power and camera exposure time will need to be optimized for the specific setup
and sample to achieve a sparse distribution of single-molecule events in each frame.

4. Data Analysis

e The acquired image stack is processed with localization software (e.g., ThunderSTORM,
rapidSTORM) to identify and fit the point spread function (PSF) of each single-molecule
event to determine its precise coordinates.

e The accumulated localizations are then used to reconstruct the final super-resolution image.

Cy3.5 in Activator-Reporter-Based STORM
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In this variation of STORM, an "activator” dye (like Cy3) is paired with a "reporter” dye (like Cy5
or Alexa Fluor 647). The activator dye absorbs light at a shorter wavelength and facilitates the
return of the reporter dye from a dark state to a fluorescent state.[4] While Cy3 is more
commonly cited for this purpose, Cy3.5, with its similar structure and spectral properties, can
also potentially function as an activator.

Experimental Considerations

» Labeling: Antibodies or other targeting molecules are co-labeled with both the activator
(Cy3.5) and the reporter dye. The proximity of the two dyes is crucial for efficient energy
transfer.

e Imaging: The sample is illuminated with the reporter's excitation laser (e.g., 647 nm) to
induce fluorescence and drive it into the dark state. A second laser at the activator's
excitation wavelength (e.g., 561 nm for Cy3.5) is used at low power to reactivate the reporter
dye.

Cy3.5 in STED Microscopy

STED microscopy achieves super-resolution by using a second, donut-shaped laser beam (the
STED beam) to de-excite fluorophores at the periphery of the excitation spot through
stimulated emission. This effectively narrows the point spread function.

Suitability of Cy3.5 for STED

For a fluorophore to be suitable for STED, its emission spectrum must overlap with the
wavelength of an available STED depletion laser. The STED laser wavelength is typically red-
shifted relative to the fluorophore's emission maximum.[8] Given Cy3.5's emission maximum
around 594-604 nm, a STED laser in the range of 660 nm or longer could potentially be used
for depletion. However, the efficiency of depletion and the resulting resolution will depend on
the specific photophysical interactions between Cy3.5 and the STED laser. While there is more
literature on the use of Cy3 in STED, Cy3.5 remains a candidate, though its performance

would need to be empirically optimized.

General Protocol for STED Imaging
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o Sample Preparation: Prepare the sample as you would for standard confocal microscopy,
ensuring high-quality labeling and mounting in a suitable medium with a refractive index
matched to the objective immersion oil.[9]

e Microscope Setup:

o A STED microscope with an excitation laser appropriate for Cy3.5 (e.g., 561 nm) and a
depletion laser with a donut-shaped beam profile (e.g., 660 nm or 775 nm).

e Image Acquisition:
o The sample is scanned with the co-aligned excitation and STED laser beams.

o The power of the STED laser is a critical parameter that determines the achievable
resolution; higher STED power generally leads to better resolution but also increases the
risk of photobleaching and phototoxicity.[10]

o The signal is detected using a detector with appropriate filtering to block the scattered
STED laser light.

Diagrams
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Antibody Labeling Workflow

Antibody in
Amine-Free Buffer

Adjust pH to 8.3-8.5
(AM NaHCO3)

Cy3.5 NHS Ester
in DMSO/DMF

Conjugation Reaction
(4h RT or O/N 4°C)

Purification
(Gel Filtration)

Cy3.5-Labeled Antibody

Click to download full resolution via product page

Caption: Workflow for labeling antibodies with Cy3.5 NHS ester.
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dSTORM Imaging Workflow
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Caption: General workflow for dSSTORM imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Cy3.5 in Super-Resolution Microscopy: Application
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[https://www.benchchem.com/product/b15553570#cy3-5-in-super-resolution-microscopy-
techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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